1-[(2E)-3-phenylprop-2-en-1-yl]azetidine-3-carboxylic acid
Description
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Properties
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(16)12-9-14(10-12)8-4-7-11-5-2-1-3-6-11/h1-7,12H,8-10H2,(H,15,16)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWBXZBQIRSPQF-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC=CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C/C=C/C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2E)-3-phenylprop-2-en-1-yl]azetidine-3-carboxylic acid is a compound characterized by its unique azetidine structure and phenylpropene side chain. This compound, with the CAS number 1344810-64-5, has garnered attention for its potential biological activities, including applications in medicinal chemistry and agricultural sciences.
Chemical Structure and Properties
The molecular formula of this compound is C13H15NO2, with a molecular weight of 217.26 g/mol. The compound features a four-membered azetidine ring which is known for its strain and reactivity, making it an interesting subject for research.
Research indicates that azetidine derivatives, including this compound, may exhibit biological activities through various mechanisms. For instance, studies have shown that related compounds can affect protein biosynthesis pathways. The incorporation of non-proteogenic amino acids like azetidine derivatives into proteins can lead to misfolding and subsequent stress responses in organisms such as Arabidopsis thaliana .
Antimicrobial Properties
There is evidence suggesting that azetidine derivatives possess antimicrobial properties. A study evaluating the efficacy of related compounds against various plant pathogens demonstrated significant inhibitory effects . The following table summarizes the effectiveness of related compounds:
| Compound | EC50 (μmol/L) | Rhizoctonia solani | Alternaria solani | Fusarium oxysporum | Fusarium graminearum |
|---|---|---|---|---|---|
| 1 | 24.6 ± 0.8 | 42.9 ± 2.1 | 73.7 ± 1.6 | 73.8 ± 2.2 | 34.2 ± 3.3 |
| PCA | 33.2 ± 2.3 | 81.5 ± 4.3 | 186.5 ± 1.2 | 176.4 ± 2.1 | 37.3 ± 1.9 |
This table illustrates the potential of azetidine derivatives as effective agents against specific fungal pathogens.
Cytotoxicity and Therapeutic Potential
In addition to antimicrobial activity, there are indications that azetidine derivatives may exhibit cytotoxic properties against cancer cell lines, suggesting potential therapeutic applications in oncology . The mechanism by which these compounds exert cytotoxic effects often involves interference with cellular metabolic pathways, leading to apoptosis in cancer cells.
Case Studies
Case Study: Antimicrobial Activity Evaluation
In a controlled study published in the World Journal of Microbiology and Biotechnology, researchers evaluated the antimicrobial effects of various azetidine derivatives, including the compound . The study involved treating cultures of Fusarium and Rhizoctonia species with different concentrations of azetidine derivatives and measuring growth inhibition through standard plate assays.
Findings:
- Compounds exhibited varying degrees of effectiveness based on concentration.
- Specific structural features in the azetidine ring were correlated with enhanced antimicrobial activity.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of azetidinecarboxylic acids exhibit significant anticancer properties. Research has focused on the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that azetidine derivatives could disrupt cellular signaling pathways involved in cancer progression, making them potential candidates for developing novel anticancer drugs .
Neurological Disorders
The compound has also been investigated for its neuroprotective effects. Some derivatives have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neuroinflammation and oxidative stress pathways. The azetidine ring structure is believed to enhance blood-brain barrier permeability, allowing for effective delivery to the central nervous system .
Organic Synthesis
1-[(2E)-3-phenylprop-2-en-1-yl]azetidine-3-carboxylic acid serves as a versatile intermediate in organic synthesis. It can be used to synthesize various biologically active compounds through functionalization reactions. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals with enhanced efficacy and reduced side effects .
Chiral Catalysis
The compound's chiral nature makes it suitable for applications in asymmetric synthesis, where it can act as a chiral catalyst or ligand in enantioselective reactions. This property is particularly valuable in the pharmaceutical industry, where the production of single enantiomers is crucial for drug efficacy .
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
